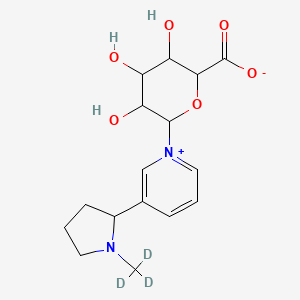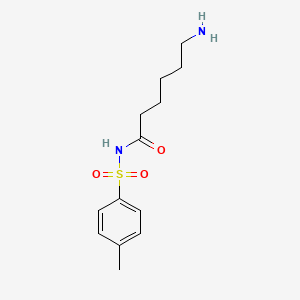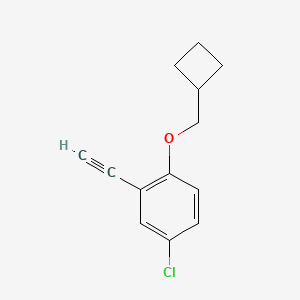
4-Chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, a cyclobutylmethoxy group, and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene typically involves multiple steps, starting with the chlorination of benzene to produce 4-chlorobenzene
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity. The process may include the use of reagents such as cyclobutylmethyl chloride and ethynylating agents under anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH₃) in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or alkanes.
Substitution: Introduction of various functional groups, leading to derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand molecular interactions and pathways. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-Chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene exerts its effects involves interactions with specific molecular targets and pathways. The ethynyl group can participate in cross-coupling reactions, while the chloro and cyclobutylmethoxy groups influence the compound's reactivity and binding affinity.
Comparison with Similar Compounds
4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene
4-Chloro-1-(cyclobutylmethoxy)-2-methylbenzene
This comprehensive overview highlights the significance of 4-Chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C13H13ClO |
|---|---|
Molecular Weight |
220.69 g/mol |
IUPAC Name |
4-chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene |
InChI |
InChI=1S/C13H13ClO/c1-2-11-8-12(14)6-7-13(11)15-9-10-4-3-5-10/h1,6-8,10H,3-5,9H2 |
InChI Key |
OYTZWHUQSBNEOO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Cl)OCC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


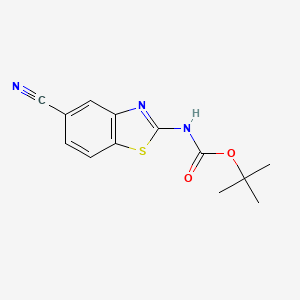
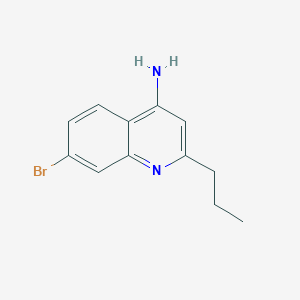
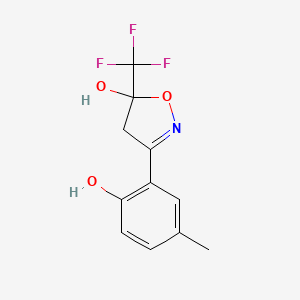
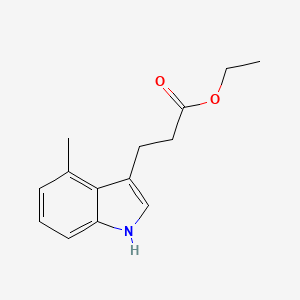
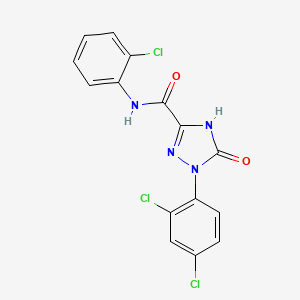
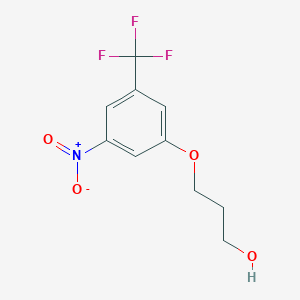
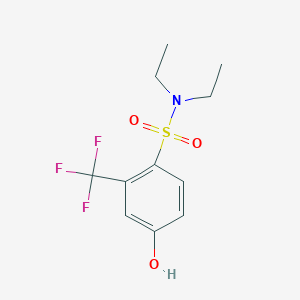
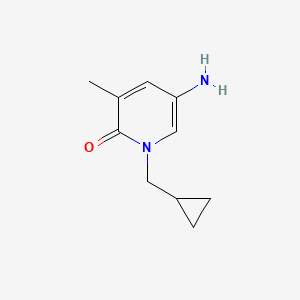
![2-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetic acid](/img/structure/B15340303.png)

![methyl (1S,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B15340307.png)

